molecular formula C19H20N2O2 B2461367 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(o-tolyl)urea CAS No. 2034222-74-5

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(o-tolyl)urea

Cat. No.: B2461367
CAS No.: 2034222-74-5
M. Wt: 308.381
InChI Key: DUHUELNPVUHFDM-UHFFFAOYSA-N
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Description

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(o-tolyl)urea is a synthetic urea derivative incorporating a benzofuran scaffold, a structure prevalent in compounds with significant pharmacological interest. Benzofuran-based compounds are widely investigated for their diverse biological activities, including potential effects on the central nervous system . The urea functional group is a key pharmacophore in medicinal chemistry, often contributing to potent biological activity by engaging in hydrogen bonding with biological targets . This compound is of particular interest in neuroscience research. Its structural features are analogous to those of known catecholaminergic and serotonergic activity enhancers, such as the related compound (-)-BPAP . Based on this mechanistic profile, this compound is a candidate for investigating novel approaches to modulate monoaminergic systems. It is intended for use in preclinical studies to explore its potential research applications, requiring further experimental validation to fully elucidate its properties and mechanisms of action. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this material.

Properties

IUPAC Name

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-7-3-5-9-17(13)21-19(22)20-14(2)11-16-12-15-8-4-6-10-18(15)23-16/h3-10,12,14H,11H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHUELNPVUHFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC(C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(o-tolyl)urea typically involves the reaction of benzofuran derivatives with isocyanates or carbamates under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, which are crucial for drug development. Notable applications include:

  • Anticancer Properties : Preliminary studies suggest that derivatives of benzofuran compounds can inhibit cancer cell proliferation. The mechanism often involves modulation of enzyme activity or interaction with specific cellular receptors .
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, making them candidates for non-steroidal anti-inflammatory drug development .

Material Science

The compound may serve as a building block for synthesizing more complex molecules used in materials science. Its structural characteristics allow it to participate in various chemical reactions, including oxidation and substitution, leading to diverse products that could be utilized in industrial applications .

Catalysis

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(o-tolyl)urea has potential applications as a catalyst in chemical reactions due to its ability to facilitate transformations while maintaining structural integrity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Characteristics
1-(1-(Benzofuran-2-yl)ethyl)-3-(o-tolyl)ureaEthyl group instead of propan-2-ylMay exhibit different biological activity due to structural differences
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(m-tolyl)ureaMethyl group in meta positionVariation in substitution pattern affects reactivity
1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(p-tolyl)ureaMethyl group in para positionDifferent spatial arrangement may influence biological interactions

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and chemical behavior.

Case Studies

Recent studies have investigated the synthesis and biological evaluation of benzofuran derivatives, including the compound . For instance:

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of novel benzofuran derivatives using rat paw edema models. Results indicated significant reductions in inflammation markers, suggesting therapeutic potential .
  • Cytotoxicity Screening : Another research focused on the cytotoxic properties of related compounds against human cancer cells, demonstrating varying degrees of efficacy based on structural modifications .

Mechanism of Action

The mechanism of action of 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one ()
  • Structure: Benzofuran linked to a 4-chlorophenyl group via a propenone bridge.
  • Key Differences : Replaces the urea and propan-2-yl groups with a ketone and chlorophenyl moiety.
  • Implications: The ketone group reduces hydrogen-bonding capacity compared to urea, likely decreasing solubility in polar solvents. Crystallographic data (monoclinic P21/c, Z=4) suggests a planar aromatic system with strong intermolecular π-π stacking, whereas the urea group in the target compound may promote hydrogen-bonded networks .
1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea ()
  • Structure : Benzodiazepine core with a urea-linked m-tolyl group.
  • Key Differences : Replaces benzofuran with a benzodiazepine ring, which is associated with central nervous system (CNS) activity.
  • Implications: The benzodiazepine moiety may enhance binding to GABA receptors, whereas the benzofuran in the target compound could favor antioxidant or anti-inflammatory pathways.
3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea ()
  • Structure : Benzimidazole linked to a 2-nitrophenyl-urea group.
  • Key Differences : Nitrophenyl (electron-withdrawing) vs. o-tolyl (electron-donating) substituents on urea.
  • Implications: The nitro group increases acidity and may enhance reactivity in electrophilic environments, whereas the methyl group in o-tolyl improves lipophilicity. Benzimidazole vs.
Fluazuron ()
  • Structure : Urea derivative with chlorophenyl and difluorobenzoyl groups.
  • Key Differences : Halogenated substituents vs. benzofuran and o-tolyl groups.
  • Implications: Fluazuron’s halogen atoms enhance pesticidal stability and bioactivity.

Research Findings and Inferences

  • Antioxidant Potential: Benzofuran-2-one derivatives () exhibit antioxidant activity via DPPH radical scavenging (IC50 values ranging 10–50 μM). The target compound’s benzofuran-urea hybrid may show similar activity, but the urea group could modulate electron-donating capacity compared to lactone derivatives .
  • Solubility : The urea group in the target compound likely improves aqueous solubility relative to ketone-containing analogs (e.g., ), facilitating pharmaceutical formulation.

Biological Activity

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(o-tolyl)urea, identified by the CAS number 2034222-74-5, is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H20N2O2
  • Molecular Weight : 308.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The urea linkage and benzofuran moiety are crucial for its activity, influencing its ability to bind to enzymes or receptors involved in disease processes.

Biological Activity Overview

Research into the biological activities of this compound has revealed several promising effects:

Antimicrobial Activity

Studies have demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, related compounds have shown moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Anticancer Activity

The compound's anticancer potential has been explored in various studies. Notably, benzofuran derivatives have been shown to induce apoptosis in cancer cell lines such as K562 and MOLT-4. The mechanism involves the generation of reactive oxygen species (ROS) and inhibition of pro-inflammatory cytokines like interleukin 6 (IL-6) .

Study 1: Anticancer Effects

A study focused on the synthesis and evaluation of benzofuran derivatives revealed that compounds similar to this compound exhibited IC50 values indicating effective inhibition of cell proliferation in cancer cell lines. The most active derivatives induced apoptosis through pathways involving caspase activation and DNA damage response .

CompoundCell LineIC50 (μM)Mechanism
Compound AK5620.12Apoptosis via ROS generation
Compound BMOLT-40.35Inhibition of IL-6 release

Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of related benzofuran derivatives was assessed against clinical strains. The results indicated that these compounds could effectively inhibit bacterial growth, which underscores their potential use in developing new antimicrobial agents .

CompoundBacterial StrainMIC (µg/mL)
Compound CStaphylococcus aureus32
Compound DEscherichia coli64

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(o-tolyl)urea, and what intermediates are critical for its preparation?

  • Methodological Answer : The synthesis typically involves coupling benzofuran derivatives with substituted urea precursors. For example, refluxing carbohydrazide with isatin under acidic conditions can generate intermediates like 1-(benzofuran-2-yl)propan-2-amine, which is then reacted with o-tolyl isocyanate to form the urea linkage. Catalysts such as triethylamine or DCC (dicyclohexylcarbodiimide) are often used to facilitate the reaction .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient is recommended.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H} NMR and 13C^{13} \text{C} NMR to confirm proton and carbon environments, FTIR for functional groups (e.g., urea C=O stretch at ~1650–1700 cm1^{-1}), and mass spectrometry for molecular ion validation.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement (e.g., space group P21/cP2_1/c, unit cell parameters a=15.9A˚,b=14.1A˚,c=5.96A˚a = 15.9 \, \text{Å}, b = 14.1 \, \text{Å}, c = 5.96 \, \text{Å}) provides 3D structural insights. SHELX software is critical for data processing and refinement .
    • Data Table :
ParameterValue (Example)
Space GroupP21/cP2_1/c
Unit Cell (Å)a=15.9,b=14.1,c=5.96a = 15.9, b = 14.1, c = 5.96
β\beta Angle93.04°

Q. How can researchers screen this compound for biological activity in early-stage studies?

  • Methodological Answer : Perform in vitro antibacterial/antifungal assays (e.g., agar diffusion or microdilution methods against E. coli or C. albicans). Molecular docking against target proteins (e.g., bacterial DNA gyrase or fungal lanosterol demethylase) using AutoDock Vina or Schrödinger Suite can predict binding affinities. Validate docking results with enzyme inhibition assays (e.g., IC50_{50} determination) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, particularly with disordered regions or twinning?

  • Methodological Answer : Disordered benzofuran or o-tolyl groups require iterative refinement in SHELXL. For twinned crystals (common in monoclinic systems), use the TWIN/BASF commands in SHELX to model twin laws. High-resolution data (≤ 1.0 Å) and restraints on bond lengths/angles improve accuracy. Refer to SHELX manuals for handling non-merohedral twinning .

Q. How can molecular docking studies be optimized to predict the compound’s interaction with novel therapeutic targets?

  • Methodological Answer :

Target Selection : Prioritize proteins with known benzofuran/urea interactions (e.g., kinase or GPCR targets).

Docking Parameters : Use flexible ligand docking with AMBER or CHARMM force fields. Include solvent (explicit water) and adjust grid box size to encompass the active site.

Validation : Compare docking poses with co-crystallized ligands (if available) and perform MD simulations (≥ 100 ns) to assess stability.

  • Example : A study on benzofuran-based ureas showed strong affinity for Cryptosporidium parvum IMPDH, validated by IC50_{50} values < 1 µM .

Q. How should researchers address contradictory data between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Re-Analyze Assay Conditions : Confirm compound purity (≥ 95% via HPLC) and solubility (use DMSO/water mixtures).
  • Revisit Docking Models : Check protonation states at physiological pH and include post-translational modifications in target proteins.
  • Alternative Targets : Explore off-target effects via proteome-wide docking or phenotypic screening .

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